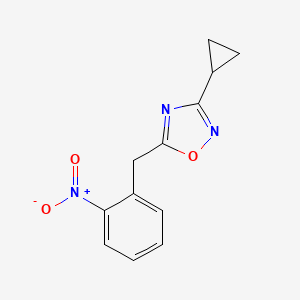

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The 1,2,4-oxadiazole derivatives, including 3-cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole, have shown promising results in anticancer research. A study by Kucukoglu et al. evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain oxadiazole compounds exhibited higher biological potency compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Mechanism of Action

The mechanism underlying the anticancer effects of these compounds often involves the induction of apoptosis in cancer cells. For instance, some derivatives were found to arrest cell proliferation at the G1 phase and increase caspase activity, indicating their potential as effective anticancer agents .

Case Study: Structure-Activity Relationship (SAR)

A notable case study involved the synthesis of various substituted oxadiazole derivatives. The introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly enhanced their antiproliferative activity against human colon cancer cell lines (HCT-116) and breast cancer cell lines (MCF-7) . The following table summarizes key findings from this research:

| Compound | Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| This compound | HCT-116 | TBD | Doxorubicin | 0.11 |

| Substituted Oxadiazole A | MCF-7 | 0.48 | Prodigiosin | 1.93 |

| Substituted Oxadiazole B | WiDr | 4.5 | 5-Fluorouracil | 214.3 |

Material Science Applications

Fluorescent Properties

Research indicates that certain oxadiazole derivatives possess fluorescent properties which make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of nitro groups in the structure can enhance the photophysical properties of these compounds .

Case Study: OLED Development

A study demonstrated that a series of oxadiazole derivatives were synthesized and tested for their efficacy as emitters in OLEDs. The results showed that compounds with specific substitutions exhibited improved efficiencies and stability compared to traditional materials used in OLED technology .

Further Research Directions

Potential Modifications

Ongoing research is focusing on modifying the chemical structure of this compound to enhance its biological activity and material properties. This includes exploring different substituents on the aromatic rings and optimizing synthesis methods to improve yield and purity .

Toxicological Studies

As with any new compound intended for therapeutic use, comprehensive toxicological evaluations are essential. Future studies should aim to assess the safety profile of these compounds through in vivo models to better understand their pharmacokinetics and potential side effects.

Mécanisme D'action

The mechanism of action of 3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism would depend on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Cyclopropyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

- 3-Cyclopropyl-5-(2-aminobenzyl)-1,2,4-oxadiazole

- 3-Cyclopropyl-5-(2-chlorobenzyl)-1,2,4-oxadiazole

Uniqueness

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro group, for example, can significantly impact its electronic properties and interactions with biological targets.

Activité Biologique

Overview

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- CAS Number : 2098061-74-4

- Structure : The compound features a cyclopropyl group and a nitrobenzyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of electronegative groups such as nitro can enhance these effects. For instance, studies have shown that:

- In vitro Testing : this compound has been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Mycobacterium tuberculosis | 0.25 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. For example, studies have indicated that it can disrupt cellular signaling pathways crucial for tumor growth.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results highlight the potential of this oxadiazole derivative as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit bacterial enzymes essential for cell wall synthesis.

- Disruption of Cell Membranes : It could disrupt the integrity of bacterial cell membranes.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological properties of oxadiazoles:

- Study on Antimicrobial Activity : A comparative analysis revealed that compounds with nitro substitutions exhibited enhanced antimicrobial effects compared to their non-nitro counterparts .

- Anticancer Research : A recent study identified that oxadiazole derivatives significantly reduced tumor growth in animal models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from amidoximes and acyl chlorides or aldehydes. For example, amidoximes derived from cyclopropane carboxylic acids can react with 2-nitrobenzyl-substituted acyl chlorides under reflux in anhydrous solvents like acetonitrile or DMF. Catalysts such as potassium carbonate or pyridine improve cyclization efficiency. Optimization involves controlling temperature (80–120°C), reaction time (8–12 hours), and stoichiometric ratios (1:1.2 amidoxime to acyl chloride). Post-reaction purification via column chromatography or recrystallization enhances yield (typically 60–75%) .

Q. How can spectroscopic techniques (e.g., UV-Vis, IR, NMR) confirm the structure and purity of this compound?

- Methodological Answer :

- UV-Vis : Solvent-dependent λmax shifts (e.g., in ethanol vs. DMSO) validate electronic transitions influenced by the nitrobenzyl group .

- IR : Key peaks include C=N stretching (1600–1650 cm<sup>−1</sup>) and NO2 asymmetric stretching (1520 cm<sup>−1</sup>) .

- NMR : <sup>1</sup>H NMR shows cyclopropyl protons as a multiplet (δ 1.2–1.5 ppm) and aromatic protons from the nitrobenzyl group (δ 7.5–8.2 ppm). <sup>13</sup>C NMR confirms oxadiazole ring carbons (δ 165–170 ppm) .

Q. What computational methods are recommended to analyze the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict HOMO-LUMO gaps, electrostatic potential (ESP) maps, and Fukui indices. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density to assess aromaticity and reactive sites .

Advanced Research Questions

Q. How can solvent effects influence the spectroscopic characterization and stability of this compound, and what experimental approaches mitigate these effects?

- Methodological Answer : Solvent polarity alters UV-Vis absorption due to stabilization of charge-transfer states (e.g., bathochromic shifts in polar aprotic solvents). Stability studies in aqueous mixtures require pH control (pH 5–7) to prevent hydrolysis. Use deuterated solvents for NMR to avoid signal splitting and ensure reproducibility .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., dipole moments, reaction pathways)?

- Methodological Answer :

- Dipole Moments : Compare DFT-derived dipole moments (Multiwfn) with experimental values from dielectric constant measurements. Discrepancies >10% suggest incomplete basis sets or solvent model errors .

- Reaction Pathways : Use QM/MM simulations to model transition states and validate with kinetic isotope effects (KIE) or isotopic labeling .

Q. How can structure-activity relationship (SAR) studies evaluate the bioactivity of derivatives against therapeutic targets?

- Methodological Answer :

- Substitution Patterns : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups to modulate enzyme inhibition (e.g., glycogen phosphorylase) .

- Bioassays : Test antifungal activity (MIC against Candida albicans) and kinase inhibition (IC50 for PLK1) using in vitro assays with positive controls (e.g., fluconazole for antifungal tests) .

Q. What methodological considerations are critical when analyzing antioxidant potential using DPPH, ABTS+, and DNA oxidation assays?

- Methodological Answer :

- DPPH/ABTS+ : Use Trolox as a standard; measure scavenging activity at 517 nm (DPPH) or 734 nm (ABTS+). IC50 values < 50 μM indicate high potency .

- DNA Oxidation : Quantify 8-oxo-dG formation via HPLC-ECD in AAPH-induced oxidative stress models. Pre-incubate the compound with DNA (1:5 molar ratio) .

Q. How do crystallographic data and intermolecular interactions inform solid-state properties and formulation strategies?

- Methodological Answer : X-ray diffraction reveals packing motifs (e.g., π-π stacking between nitrobenzyl groups) and hydrogen bonds (C–H⋯N). These interactions guide co-crystal design to enhance solubility (e.g., with PEG) or stability (e.g., polymorph screening) .

Propriétés

IUPAC Name |

3-cyclopropyl-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-15(17)10-4-2-1-3-9(10)7-11-13-12(14-18-11)8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDSFIMJVTHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.